molecular formula C21H26ClN5O B2519682 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850826-13-0

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2519682
CAS No.: 850826-13-0
M. Wt: 399.92
InChI Key: MXCQDGHREQYGOL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H26ClN5O and its molecular weight is 399.92. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with several enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s effects on these cells include alterations in cell cycle progression and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with CDK2. By inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. As a purine analogue, it may interact with enzymes or cofactors involved in purine metabolism .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-3-9-26-10-12-28-13-11-26)27-21(24-15)20(16(2)25-27)17-4-6-18(22)7-5-17/h4-7,14,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCQDGHREQYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.